Fmoc-Dab(Dnp)-OH

Beschreibung

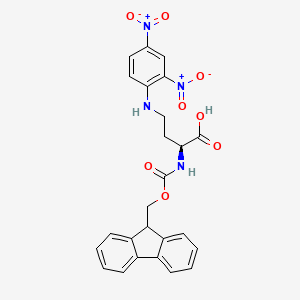

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHWAVNNODKLBE-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quintessential Building Block for Quenched Fluorescent Probes

An In-Depth Technical Guide to Fmoc-Dab(Dnp)-OH for Advanced Peptide Synthesis

Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid, commonly abbreviated as this compound, is a highly specialized amino acid derivative indispensable for the development of internally quenched fluorescent substrates. Its unique trifunctional structure, comprising a temporary Fmoc protecting group, a diaminobutyric acid core, and a permanent Dnp quenching moiety, makes it a cornerstone in the synthesis of sophisticated peptides for studying enzymatic activity, particularly proteases. This guide provides a comprehensive overview of its structure, chemical properties, and field-proven applications for researchers and scientists in drug development and chemical biology.

Chemical Structure and Physicochemical Properties

The functionality of this compound is derived from the distinct roles of its three key components:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group, the Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS). Its lability to basic conditions (e.g., piperidine) allows for sequential and controlled elongation of the peptide chain.

-

Dab (2,4-diaminobutyric acid) Core: A non-proteinogenic amino acid that serves as the molecular scaffold. Its side chain contains a γ-amino group, providing the crucial attachment point for the functional Dnp moiety.

-

Dnp (2,4-dinitrophenyl) Group: Covalently attached to the γ-amino group of the Dab side chain, the Dnp group functions as a highly efficient chromophore and quencher. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage from the resin.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1263047-22-8 | [1][2] |

| Molecular Formula | C₂₅H₂₂N₄O₈ | [1][2][3][4] |

| Molecular Weight | 506.46 g/mol | [2] |

| Appearance | White to off-white powder | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Store at 2-8°C or < -15°C for long-term stability | [4][5] |

Mechanism of Action: The Dnp Group as a Fluorescence Quencher

This compound is a critical component in the design of substrates for Fluorescence Resonance Energy Transfer (FRET) assays. In this context, the Dnp group acts as an acceptor (quencher) for a donor fluorophore incorporated elsewhere in the peptide sequence.

The principle is straightforward:

-

Quenched State: A peptide is synthesized containing both a fluorescent donor (e.g., Mca or Abz) and the Dnp-modified Dab residue. When the peptide is intact, the donor and acceptor are in close proximity (typically 10-100 Å). The energy from the excited donor is transferred non-radiatively to the Dnp quencher, resulting in minimal to no fluorescence emission.[6][7]

-

Cleavage Event: When a specific protease cleaves the peptide backbone at a recognition site located between the donor and the Dnp-quencher, the two moieties diffuse apart.

-

Fluorescent State: Freed from the quenching effect of the Dnp group, the donor fluorophore now emits light upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for sensitive and real-time monitoring of protease activity.[8]

The Dnp group is particularly effective because its absorption spectrum significantly overlaps with the emission spectra of common blue-fluorescent donors, a key requirement for efficient FRET.[9][10]

Caption: FRET mechanism in a protease assay using a Dab(Dnp) substrate.

Experimental Protocol: Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows standard protocols for Fmoc-based solid-phase peptide synthesis. The causality behind each step is critical for ensuring high-yield and high-purity synthesis.

Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

This compound

-

Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvent: Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in DMF for at least 30 minutes in a suitable reaction vessel.

-

Activation of this compound:

-

Rationale: The carboxylic acid of the incoming amino acid must be activated to form a highly reactive species that readily couples with the resin's free amine. HCTU is a highly efficient activating agent that minimizes side reactions. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

Procedure: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HCTU (2.9 eq.) and DIPEA (6 eq.). Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Rationale: This is the core bond-forming step. Agitation ensures complete interaction between the activated amino acid and all available amine sites on the resin.

-

Procedure: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.[11]

-

-

Monitoring and Washing:

-

Rationale: A qualitative Kaiser test is performed to confirm the absence of free primary amines, indicating a complete coupling reaction. Thorough washing with DMF removes excess reagents and byproducts.

-

Procedure: Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads remain colorless), proceed. If positive (blue beads), a recoupling step may be necessary. Wash the resin thoroughly with DMF (3-5 times).[11]

-

-

Fmoc Group Removal (Deprotection):

-

Rationale: The base-labile Fmoc group is removed by piperidine to expose a new N-terminal amine, making it available for the next coupling cycle.

-

Procedure: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat once.

-

-

Final Washing:

-

Rationale: It is crucial to completely remove all residual piperidine, as it will neutralize the subsequent activation reaction.

-

Procedure: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

-

Final Cleavage and Safety Considerations

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (except the Dnp group, which is desired in the final product) must be removed.

-

Cleavage Cocktail: A standard cleavage cocktail for peptides containing stable residues is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5).[11] Trifluoroacetic acid (TFA) is the strong acid that cleaves the peptide from the resin, while the other components act as "scavengers" to capture and neutralize the highly reactive cationic species generated during the deprotection of other amino acid side chains, preventing unwanted side reactions.

-

Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The peptide is then precipitated from the filtrate using cold diethyl ether and purified via reverse-phase HPLC.[11]

Safety Note: Always handle TFA and cleavage cocktails in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. TFA is highly corrosive and can cause severe burns.[8][12]

Conclusion

This compound is a powerful and versatile reagent that is fundamental to the creation of FRET-based peptide substrates. Its rational design, combining orthogonal protection chemistry with a stable quenching moiety, allows for its seamless integration into standard Fmoc-SPPS workflows. A thorough understanding of its chemical properties and the causality behind its application protocols empowers researchers to reliably synthesize high-quality probes for elucidating enzyme function and screening potential therapeutic inhibitors.

References

- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.

- Martins, P., et al. (2019). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI.

- MDPI. (2025, October 15). (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair.

- MDPI. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection.

- NIH. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC.

- Bachem. Fmoc-Dap(Dnp)-OH. Bachem Products.

- CASNU.COM. This compound[1263047-22-8].

- BLD Pharm. 1263047-25-1|FMoc-d-dab(dnp)-oh.

- ChemicalBook. This compound | 1263047-22-8.

- ChemicalBook. FMOC-D-DAB(DNP)-OH.

- MySkinRecipes. This compound.

- ENAO Chemical Co, Limited. This compound CAS NO.1263047-22-8. LookChem.

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.

- Capot Chemical. (2019, September 27). MSDS of Fmoc-Dab(Fmoc)-OH.

Sources

- 1. This compound[1263047-22-8] | CASNU [casnu.com]

- 2. This compound | 1263047-22-8 [m.chemicalbook.com]

- 3. FMOC-D-DAB(DNP)-OH [amp.chemicalbook.com]

- 4. This compound, CasNo.1263047-22-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. lifetein.com [lifetein.com]

- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to Fmoc-Dab(Dnp)-OH: A Key Building Block in Modern Peptide Chemistry

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Strategic Applications of Nα-Fmoc-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid for Advanced Peptide Research.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the strategic use of Fmoc-Dab(Dnp)-OH. This specialized amino acid derivative is a critical component in the synthesis of complex peptides and peptidomimetics, offering unique functionalities for molecular design and discovery.

Core Compound Identification and Properties

Nα-Fmoc-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid, commonly abbreviated as this compound, is a cornerstone for introducing a selectively addressable amino group within a peptide sequence. The presence of the 2,4-dinitrophenyl (Dnp) protecting group on the side-chain amine, orthogonal to the base-labile Fmoc group on the α-amine, allows for precise, stepwise modifications in solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| CAS Number | 1263047-22-8 | [1] |

| Molecular Formula | C25H22N4O8 | [1] |

| Molecular Weight | 506.5 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 2-8°C | [1] |

Strategic Importance in Peptide Synthesis

The utility of this compound lies in the orthogonal nature of its protecting groups. The Fmoc group is readily cleaved under mild basic conditions (e.g., piperidine in DMF), a standard step in Fmoc-based SPPS, leaving the Dnp group intact.[][3] This stability allows for the elongation of the peptide chain. Subsequently, the Dnp group can be selectively removed using thiolytic reagents, most commonly thiophenol, exposing the side-chain amine for further functionalization. This targeted deprotection is crucial for creating branched peptides, attaching labels or cargo molecules, and forming cyclic structures.

The Dnp group's electron-withdrawing nature provides robust protection of the side-chain amine, preventing unwanted side reactions during peptide assembly. Its removal under specific, mild conditions ensures the integrity of the rest of the peptide, a critical consideration for complex, multi-functional molecules.

Synthesis and Chemical Logic

Caption: Plausible synthetic pathway for this compound.

The synthesis would likely involve the reaction of Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in an aprotic solvent like dimethylformamide (DMF). The base serves to deprotonate the more nucleophilic side-chain amine, facilitating its attack on the electron-deficient aromatic ring of DNFB, leading to the formation of the Dnp-protected product. The α-amino group remains protected by the Fmoc group throughout this process.

Experimental Protocols: A Practical Guide

Incorporation of this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.

Workflow for this compound Coupling:

Caption: Standard coupling cycle for this compound in SPPS.

Step-by-Step Coupling Protocol:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and byproducts.

-

Coupling:

-

Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

Selective Deprotection of the Dnp Group

The removal of the Dnp group is a critical step that unmasks the side-chain amine for further modifications. This is typically achieved through thiolysis.

Workflow for Dnp Group Cleavage:

Caption: Thiolysis-mediated deprotection of the Dnp group.

Step-by-Step Dnp Cleavage Protocol:

-

Resin Preparation: Swell the Dnp-protected peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a solution of thiophenol (e.g., 1 M) and a tertiary amine such as triethylamine or DIEA in DMF.

-

Reaction: Treat the resin with the deprotection cocktail. The reaction is typically carried out at room temperature with gentle agitation for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove the cleavage reagents and byproducts.

-

Confirmation: The deprotected side-chain amine can be confirmed using a suitable test, such as the chloranil test.

Causality in Experimental Choices: The use of thiophenol is predicated on its nucleophilic character, which allows it to attack the electron-deficient dinitrophenyl ring, leading to the cleavage of the C-N bond. The tertiary amine acts as a base to facilitate the reaction. This method is favored for its mildness and selectivity, as it does not affect other common protecting groups used in Fmoc-SPPS.

Applications in Research and Drug Development

This compound is instrumental in several advanced applications:

-

Branched Peptides: The deprotected side-chain amine serves as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched peptides with unique structural and functional properties.

-

Peptide Conjugation: The exposed amine is a versatile handle for conjugating various molecules, including fluorophores, biotin, polyethylene glycol (PEG), and cytotoxic drugs for targeted delivery.[4]

-

Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu), resulting in cyclic peptides with enhanced stability and bioactivity.

-

Combinatorial Libraries: The orthogonal nature of the Dnp group allows for the generation of diverse peptide libraries with modifications at specific sites.

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its unique orthogonal protection scheme provides the flexibility to construct complex and highly functionalized peptides with precision. A thorough understanding of its properties, synthesis, and reaction conditions is paramount for its successful implementation in the development of novel peptide-based therapeutics and research tools.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834.

-

Aapptec. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

Sources

An In-Depth Technical Guide to the 2,4-Dinitrophenyl (Dnp) Protecting Group in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Side-Chain Protection in Peptide Synthesis

The stepwise assembly of amino acids to form a peptide with a defined sequence is the cornerstone of synthetic peptide chemistry.[1][2] This process, however, is complicated by the reactive nature of amino acid side chains. To prevent unwanted side reactions, such as polymerization or branching, and to ensure the formation of the correct peptide bond, these side-chain functionalities must be temporarily masked with protecting groups.[1] An ideal protecting group strategy, termed "orthogonal," allows for the selective removal of one type of protecting group (e.g., on the α-amino terminus) without affecting others (e.g., on the side chains).[3][4]

Among the arsenal of protecting groups developed, the 2,4-dinitrophenyl (Dnp) group is a well-established tool, primarily for the protection of the imidazole side chain of histidine.[5][6] Historically significant and particularly powerful within the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, the Dnp group offers robust protection against common side reactions that plague histidine-containing peptide synthesis.[7][8] This guide provides a detailed examination of the Dnp group, from its core chemical principles and mechanisms to its practical application, advantages, and critical limitations.

Core Principles and Chemical Mechanisms

The functionality of the Dnp group is rooted in the principles of nucleophilic aromatic substitution (SNAr), facilitated by its unique electronic structure.

Chemical Nature of the Dnp Group

The Dnp group consists of a phenyl ring substituted with two nitro groups at positions 2 and 4. These nitro groups are strongly electron-withdrawing, which polarizes the aromatic ring and makes the carbon atom attached to the protecting site (C1) highly electrophilic and susceptible to nucleophilic attack.[9] This electronic feature is the key to both its introduction and its selective removal.

Mechanism of Protection: Introduction of the Dnp Group

The Dnp group is typically introduced onto the imidazole nitrogen of histidine via an SNAr reaction with 1-fluoro-2,4-dinitrobenzene (FDNB) , famously known as Sanger's reagent.[9][10] In this reaction, the nucleophilic imidazole nitrogen attacks the electron-deficient C1 of FDNB, displacing the fluoride leaving group. The reaction is typically performed under basic conditions to ensure the nucleophile is deprotonated and sufficiently reactive.[11][12]

Caption: Mechanism of Dnp deprotection via thiolysis.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The choice of a protecting group is dictated by the overall synthetic strategy. The Dnp group found its primary niche within Boc-based SPPS due to its distinct cleavage chemistry.

Compatibility and Orthogonality

In peptide synthesis, orthogonality refers to the ability to remove one class of protecting groups under specific conditions without affecting others. [3][4]

-

Boc/Bzl Strategy: The Dnp group is highly compatible with this strategy. The Nα-Boc group is removed with moderate acid (e.g., TFA), while benzyl-based side-chain protecting groups and final cleavage from the resin require a very strong acid (e.g., HF). The Dnp group is stable to both of these acidic treatments but is selectively removed by thiolysis. This three-tiered selectivity makes it an excellent choice for protecting histidine in Boc-SPPS. [5][8]

-

Fmoc/tBu Strategy: Here, the orthogonality of the Dnp group is compromised. The Nα-Fmoc group is removed with a base, typically 20% piperidine in DMF. Crucially, it has been demonstrated that these conditions can also cleave the Dnp group from histidine's imidazole ring, with one study reporting up to 84% cleavage. [6]This premature deprotection is a significant side reaction that can lead to undesired modifications of the newly exposed histidine side chain in subsequent coupling steps. [6]Therefore, the use of Dnp in a standard Fmoc/tBu strategy is generally not recommended.

Advantages of the Dnp Group

-

Suppression of Racemization: The histidine side chain can catalyze the epimerization of the activated amino acid during coupling, a major cause of impurity. [5][13]The strongly electron-withdrawing Dnp group effectively suppresses the basicity and nucleophilicity of the imidazole ring, significantly reducing the risk of racemization. [6]2. Prevention of Side Reactions: By masking the imidazole ring, the Dnp group prevents side reactions such as N-acylation or alkylation during peptide chain elongation. [6][7]3. High Stability: Apart from its lability to thiols and strong bases, the Dnp group is very stable under a wide range of synthetic conditions, making it suitable for the synthesis of long and complex peptides. [5]

Limitations and Field-Proven Insights

-

Lack of Orthogonality with Fmoc Chemistry: As detailed above, the lability of Dnp to piperidine is its most significant drawback and limits its application almost exclusively to Boc-based synthesis. [6]2. Additional Synthesis Step: Dnp deprotection requires a separate, dedicated step using thiophenol prior to the final cleavage of the peptide from the resin. [5]This adds time and complexity to the overall workflow.

-

Reagent Handling: Thiophenol is known for its potent and unpleasant odor and is toxic, requiring handling in a well-ventilated fume hood and appropriate waste disposal procedures.

-

Colored Byproducts: The Dnp-containing byproducts formed during deprotection are intensely yellow, which can stain the resin and sometimes complicates the purification of the final crude peptide if not washed away thoroughly. [8]

Experimental Protocols and Data

Trustworthy protocols are self-validating. The following methodologies represent standard, field-proven procedures for the use of the Dnp group.

Protocol 1: On-Resin Deprotection of His(Dnp) with Thiophenol

This protocol is performed on the fully assembled, Nα-Boc protected peptide-resin before the final acid cleavage step. [7][14]

-

Resin Swelling: Swell the peptide-resin (1 g) in N,N-Dimethylformamide (DMF) (10 mL) for at least 30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail: Prepare a deprotection solution by adding thiophenol (2 mL) and triethylamine (TEA) (2 mL) to the resin slurry. Note: Perform this step in a certified chemical fume hood.

-

Reaction: Agitate the mixture using a mechanical shaker or orbital rocker at room temperature for 90 minutes to 2 hours. The reaction progress can often be monitored visually by the appearance of a deep yellow color in the solution.

-

Washing: After the reaction, drain the deprotection solution. Wash the resin extensively to remove all byproducts and excess reagents. A typical washing sequence is:

-

DMF (3 x 10 mL)

-

Dichloromethane (DCM) (3 x 10 mL)

-

Methanol (MeOH) (3 x 10 mL)

-

-

Drying: Dry the deprotected peptide-resin in vacuo to a constant weight. The resin is now ready for N-terminal Boc deprotection (if necessary) and final cleavage (e.g., with HF or TFMSA).

Data Presentation

Table 1: Comparison of Common Dnp Deprotection Conditions

| Parameter | Protocol 1 [7] | Protocol 2 [6] | Causality and Field Insights |

| Nucleophile | Thiophenol | 20% Thiophenol in DMF | Thiophenol is a more effective nucleophile than aliphatic thiols (e.g., mercaptoethanol) for this SNAr reaction, leading to faster and more complete deprotection. |

| Base | Triethylamine (TEA) | Not explicitly added | TEA acts as a base to generate the thiophenolate anion, the active nucleophile. Its inclusion significantly accelerates the reaction. Some protocols rely on the inherent basicity of the system or use other bases like DBU. |

| Solvent | DMF | DMF | DMF is the standard solvent for SPPS, effectively swelling the resin and solvating reagents. |

| Time | 90 min | 2 x 60 min | Reaction times of 1-2 hours are typical. Incomplete deprotection is a major risk, so monitoring or performing a double treatment can ensure full removal. |

| Washing | DMF, DCM, MeOH | DMF, 2-propanol, DCM | Extensive washing is critical to remove the highly colored Dnp-thioether byproduct and residual thiophenol, which can interfere with subsequent steps and purification. |

Table 2: Orthogonality Profile of the Nim-Dnp Protecting Group

| Reagent / Condition | Strategy | Stability of Dnp | Rationale and Implications |

| Trifluoroacetic Acid (TFA) | Boc Nα-Deprotection | Stable | The C-N bond is resistant to acidolysis, making Dnp fully compatible with the repetitive Nα-Boc removal steps in Boc-SPPS. [8] |

| Hydrogen Fluoride (HF) | Boc Final Cleavage | Stable | Dnp is stable to the strong acid used for final cleavage and removal of benzyl-type side-chain protecting groups. [5] |

| 20% Piperidine in DMF | Fmoc Nα-Deprotection | Labile | Piperidine is sufficiently nucleophilic to attack the electron-deficient Dnp ring, causing premature deprotection. This breaks the orthogonality required for Fmoc-SPPS. [6] |

| Thiophenol / Base | Dnp Deprotection | Cleaved | This is the specific, intended cleavage condition based on nucleophilic aromatic substitution. [7][14] |

Dnp in the Boc-SPPS Workflow

The following diagram illustrates the distinct and strategic position of the Dnp deprotection step within a standard Boc-SPPS workflow.

Caption: Dnp deprotection as a discrete step in Boc-SPPS.

Conclusion

The 2,4-dinitrophenyl group remains a powerful, albeit traditional, protecting group for the side chain of histidine in peptide synthesis. Its primary value lies in its high stability and its effectiveness at preventing racemization and other side reactions, particularly within the Boc/Bzl synthetic strategy . The unique thiolysis-based deprotection mechanism provides an orthogonal cleavage option relative to the acidic conditions used for Boc removal and final cleavage.

However, its utility is severely limited in modern Fmoc-based synthesis due to its lability towards piperidine, which violates the principle of orthogonality. Researchers and drug development professionals must weigh its robust protective capacity against the practical considerations of an additional deprotection step and the handling of thiophenol. For syntheses where histidine racemization is a critical concern and a Boc strategy is employed, the Dnp group continues to be a reliable and field-proven solution.

References

-

Aapptec. (n.d.). Removal of Dnp Protecting Groups. Technical Support Information Bulletin 1150. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

-

Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]

-

Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]

-

Grokipedia. (n.d.). Dinitrophenyl. [Link]

-

Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5374. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

-

Ramkisson, S. (2015). Solid phase peptide synthesis: new resin and new protecting group. University of KwaZulu-Natal, Durban. [Link]

-

Ramkisson, S. (2015). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

-

Lozanov, V., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116-121. [Link]

-

ResearchGate. (n.d.). FDNB reacts with free amino group to produce dinitrophenyl (DNP) derivative of amino acid. [Link]

-

Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS omega, 9(3), 3997-4003. [Link]

-

Wang, D., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry, 7(1), 1-10. [Link]

-

Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Coinçon, M., et al. (2016). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1-25). Humana Press, New York, NY. [Link]

-

Glish, G. L., & Vachet, R. W. (2003). The basics of peptide fragmentation. Journal of the American Society for Mass Spectrometry, 14(6), 579-588. [Link]

-

ResearchGate. (n.d.). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. [Link]

-

Chemistry Stack Exchange. (2016). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). [Link]

-

ResearchGate. (n.d.). Reaction mechanism on derivatization of an amino acid with DNFB. [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Galas, J., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7385-7392. [Link]

-

Zhao, Y., et al. (2012). A Novel Method for the Protection and Activation of Histidine. Advances in Materials Physics and Chemistry, 2(4B), 226. [Link]

-

ResearchGate. (n.d.). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) stands as the preeminent methodology for this purpose, and at its heart lies the strategic use of protecting groups. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant choice for temporary Nα-amino protection, enabling the efficient and reliable assembly of complex peptide chains.[][2] This guide provides a comprehensive exploration of the Fmoc protecting group's role in SPPS, delving into the chemical principles, field-proven protocols, and critical considerations that ensure synthetic success.

The Principle of Orthogonality: The Foundation of Modern SPPS

Successful peptide synthesis hinges on the precise and sequential formation of amide bonds between amino acids. To prevent unwanted side reactions at reactive side chains and the Nα-amino group of the growing peptide, a system of temporary and permanent protecting groups is employed. The elegance of modern SPPS lies in the concept of orthogonal protection .[3][4] This strategy utilizes protecting groups that can be selectively removed under distinct chemical conditions, allowing for the deprotection of one type of group without affecting others.[5]

In the context of Fmoc-based SPPS, this orthogonality is typically achieved through a two-tiered system:

-

Temporary Nα-amino protecting group: The Fmoc group, which is labile to basic conditions.[2][6]

-

Permanent side-chain protecting groups: Typically tert-butyl (tBu) based, which are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids during the final cleavage of the peptide from the solid support.[4][]

This orthogonal scheme is a significant advantage over the older tert-butoxycarbonyl (Boc) strategy, which relies on graded acid lability for both Nα and side-chain protection and requires the use of harsh acids like hydrofluoric acid (HF) for final cleavage.[8][9] The mild conditions of the Fmoc/tBu strategy enhance the stability of the peptide chain and are compatible with a wider range of sensitive amino acids.[][]

The Fmoc Group: Chemical Structure and Mechanism of Action

The 9-fluorenylmethoxycarbonyl group is an aromatic carbamate that shields the Nα-amino group of an amino acid. Its widespread adoption in SPPS is due to its unique chemical properties.[2]

Mechanism of Fmoc Deprotection

The key to the Fmoc group's utility is its selective removal under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][10] The deprotection proceeds via a base-catalyzed β-elimination mechanism.[][2]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[11][12]

-

β-Elimination: This abstraction initiates a β-elimination reaction, leading to the cleavage of the C-O bond of the carbamate and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the deprotected Nα-amino group of the peptide.[12][13]

-

Dibenzofulvene Adduct Formation: The liberated DBF is an electrophile that can react with the newly deprotected amine, leading to chain termination. To prevent this, piperidine acts as a scavenger, reacting with DBF to form a stable and soluble adduct that is easily washed away.[6][14]

This rapid and clean deprotection reaction is a cornerstone of the Fmoc SPPS cycle.[2]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-Based Solid-Phase Peptide Synthesis Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[2] Each cycle consists of three main steps: deprotection, coupling, and washing.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Experimental Protocol

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS. Automated synthesizers follow a similar sequence of steps.[15]

Protocol 1: Standard Fmoc SPPS Cycle

-

Resin Swelling: The resin is swelled in a suitable solvent, typically DMF, for at least 30 minutes to an hour to ensure accessibility of the reactive sites.[15]

-

Fmoc Deprotection:

-

The swelled resin is treated with a 20% (v/v) solution of piperidine in DMF.[16]

-

The reaction is typically allowed to proceed for 5-10 minutes. For longer or more difficult sequences, a two-step deprotection (e.g., 2 minutes followed by a second treatment for 8 minutes) is often employed to ensure complete removal of the Fmoc group.[16]

-

-

Washing: The resin is thoroughly washed with DMF (typically 5-7 times) to remove the piperidine and the DBF-piperidine adduct.[15] Inadequate washing can lead to the neutralization of the subsequent coupling reagents.

-

Amino Acid Coupling:

-

The next Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) is pre-activated.[17]

-

The activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for 30-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids or difficult sequences.[15]

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.[15]

-

Monitoring (Optional but Recommended): The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[18] A positive result (blue/purple beads) indicates incomplete coupling, necessitating a second coupling step ("double coupling").[18]

In-Process Controls: Ensuring Synthetic Integrity

A key advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time on automated synthesizers.[19] The DBF-piperidine adduct has a strong UV absorbance, and by monitoring the UV profile of the waste stream during the deprotection step, the instrument can ensure that the reaction has gone to completion before proceeding to the next step.[19][20] This provides a self-validating system for each cycle of the synthesis.

Critical Reagents and Considerations in Fmoc SPPS

The success of Fmoc SPPS is highly dependent on the judicious selection of reagents.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available, each with its own advantages and disadvantages.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Cost | Key Considerations |

| HATU | Aminium/Uronium Salt | 15-45 minutes | High | Highly efficient, low racemization.[21] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | Moderate | Effective, but can be slightly slower than HATU.[21] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | Moderate-High | Similar efficiency to HATU, often a cost-effective alternative.[21] |

| PyBOP | Phosphonium Salt | 30-120 minutes | High | Very effective, especially for hindered couplings.[21] |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | Low | Cost-effective, good for routine synthesis, minimizes racemization.[21][22] |

Data synthesized from multiple sources.[21][22]

For routine syntheses, DIC in combination with an additive like OxymaPure® provides a cost-effective and efficient solution.[21] For more challenging couplings, such as those involving sterically hindered amino acids (e.g., Valine, Isoleucine) or sequences prone to aggregation, the use of more potent aminium/uronium or phosphonium salt reagents like HATU or HCTU is recommended.[18][23]

Side-Chain Protecting Groups

The choice of side-chain protecting groups is critical to prevent unwanted reactions. In Fmoc SPPS, these are typically acid-labile groups that are removed during the final cleavage step.[4] Common examples include:

-

t-Butyl (tBu): For Asp, Glu, Ser, Thr, Tyr

-

Trityl (Trt): For Cys, His, Asn, Gln

-

tert-Butoxycarbonyl (Boc): For Lys, Trp

-

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): For Arg[11]

Common Side Reactions and Mitigation Strategies

Even with a robust methodology like Fmoc SPPS, side reactions can occur. Awareness of these potential issues is crucial for troubleshooting and optimizing syntheses.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to the formation of a five-membered ring aspartimide intermediate, especially during piperidine-mediated Fmoc deprotection.[24][25] This can lead to racemization and the formation of β-peptide linkages. Adding HOBt to the deprotection solution or using specialized protecting groups can mitigate this issue.[24]

-

Diketopiperazine Formation: At the dipeptide stage, especially with Proline in the first or second position, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[23][24] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[24]

-

Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.[24][26] Strategies to overcome this include using chaotropic salts, higher coupling temperatures, or specialized solvents.[24]

Final Cleavage and Deprotection

Once the peptide chain has been assembled, the final step is to cleave it from the solid support and remove the permanent side-chain protecting groups. In Fmoc SPPS, this is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[27][28]

Protocol 2: Standard TFA Cleavage

-

Resin Preparation: The N-terminal Fmoc group is removed, and the peptide-resin is thoroughly washed and dried.[27][28]

-

Cleavage Cocktail: A cleavage cocktail is prepared. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[29] TIS and water act as scavengers to trap the reactive cationic species generated from the cleavage of the side-chain protecting groups, preventing them from modifying sensitive residues like Trp and Met.[27]

-

Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[29]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The 9-fluorenylmethoxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the routine and efficient synthesis of complex peptides.[2] Its lability under mild basic conditions, coupled with its stability to acid, provides the orthogonal protection scheme that is the foundation of the Fmoc/tBu strategy.[2][3] By understanding the chemical principles of Fmoc chemistry, adhering to validated protocols, and being mindful of potential side reactions, researchers can harness the power of this methodology to advance their scientific and drug development endeavors.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Prothero, J. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

CSBio. An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(10), 5482-5487. [Link]

-

Vágner, J., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. The Journal of organic chemistry, 77(24), 11384–11393. [Link]

-

Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 839-848. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50. [Link]

-

LifeTein®. Basic Peptides synthesis introduction. [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(21), 3899. [Link]

-

Becerril-Luján, B., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1), 1-13. [Link]

-

Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14139–14147. [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Tulla-Puche, J., et al. (2011). Side reactions in the SPPS of Cys-containing peptides. Organic & biomolecular chemistry, 9(16), 5795–5801. [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

-

Chem V20. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis [Video]. YouTube. [Link]

-

CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]

-

ResearchGate. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

-

ResearchGate. SPPS: peptide failure to elongate?. [Link]

-

Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of peptide research, 49(1), 103–111. [Link]

-

Royal Society of Chemistry. (2023). Chapter 4: Sustainable Approaches in Solid-phase Peptide Synthesis (SPPS). In Green Chemistry Series. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lifetein.com [lifetein.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bachem.com [bachem.com]

- 20. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. bachem.com [bachem.com]

- 23. chempep.com [chempep.com]

- 24. peptide.com [peptide.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to Fmoc-Dab(Dnp)-OH: Solubility and Stability for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected diaminobutyric acid (Dab) derivative, Fmoc-Dab(Dnp)-OH, presents a unique set of opportunities and challenges. The 2,4-dinitrophenyl (Dnp) group on the side-chain amine offers specific functionalities, such as its use as a quencher for fluorophores. However, a comprehensive understanding of its solubility and stability is paramount for its effective and reliable application in solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of these critical parameters, offering field-proven insights to navigate the intricacies of working with this specialized amino acid derivative.

Chemical Profile of this compound

This compound, with the CAS Number 1263047-22-8, possesses a molecular formula of C₂₅H₂₂N₄O₈ and a molecular weight of approximately 506.46 g/mol [1]. The presence of the bulky and hydrophobic Fmoc and Dnp groups significantly influences its solubility and stability, distinguishing it from other standard protected amino acids.

Solubility Profile: A Critical Parameter in Peptide Synthesis

The solubility of Fmoc-amino acids in the solvents used for coupling reactions is a critical factor for achieving high coupling efficiencies and minimizing the formation of deletion sequences. While quantitative solubility data for this compound in common peptide synthesis solvents is not extensively published, we can extrapolate from the general behavior of similarly structured Fmoc-amino acids and provide a qualitative assessment.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents in Fmoc-SPPS[2][3]. Generally, Fmoc-protected amino acids exhibit good solubility in these solvents[4]. However, the presence of the additional aromatic Dnp group in this compound may impact its solubility characteristics.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Abbreviation | Dielectric Constant (20°C) | Expected Solubility | Rationale & Causality |

| N,N-Dimethylformamide | DMF | 36.7 | Good to Moderate | A highly polar aprotic solvent, DMF is generally an excellent solvent for Fmoc-amino acids. The polarity should effectively solvate the peptide backbone and the polar nitro groups of the Dnp moiety. |

| N-Methyl-2-pyrrolidone | NMP | 32.2 | Good to Moderate | Similar to DMF, NMP is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dimethyl Sulfoxide | DMSO | 46.7 | Good | As one of the strongest organic solvents, DMSO is expected to effectively dissolve this compound due to its high polarity and ability to solvate both polar and nonpolar moieties[3]. |

| Dichloromethane | DCM | 8.9 | Moderate to Low | DCM is a less polar solvent compared to DMF and NMP. While it can swell the polystyrene resin, the solubility of highly polar or bulky Fmoc-amino acids may be limited. |

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility data for their specific application, the following experimental workflow can be employed:

Sources

An In-Depth Technical Guide to Fmoc-Dab(Dnp)-OH for Peptide Chemistry

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in peptide synthesis is paramount to achieving desired therapeutic properties and ensuring synthetic success. Among the diverse repertoire of non-proteinogenic amino acids, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid, or Fmoc-Dab(Dnp)-OH, stands out as a versatile and valuable tool. This guide provides an in-depth exploration of its core attributes, practical applications, and field-proven insights to empower your peptide chemistry endeavors.

Introduction: The Strategic Advantage of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Its utility in solid-phase peptide synthesis (SPPS) stems from the unique properties of its two protecting groups: the base-labile Fmoc group on the α-amino group and the Dnp group on the side-chain γ-amino group. This strategic combination offers a pathway for orthogonal deprotection, enabling the synthesis of complex peptide architectures such as cyclic peptides and the site-specific introduction of labels.

The incorporation of Dab itself into a peptide sequence can enhance proteolytic stability and introduce conformational constraints. The Dnp group, in addition to its role as a protecting group, also functions as an effective quencher for various fluorophores, making this compound a key reagent in the synthesis of fluorescently-labeled peptide probes for studying enzyme activity and molecular interactions.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Source |

| CAS Number | 1263047-22-8 | |

| Molecular Formula | C₂₅H₂₂N₄O₈ | |

| Molecular Weight | 506.47 g/mol | |

| Appearance | Typically a white to off-white powder | General Knowledge |

| Storage | Store at 2-8°C to maintain stability | General Knowledge |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. However, careful consideration of coupling conditions and the potential for side reactions is crucial for optimal results.

General SPPS Workflow

The iterative cycle of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Caption: Workflow for the selective on-resin deprotection of the Dnp group.

Detailed Protocol for Dnp Deprotection:

-

Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).

-

Deprotection Cocktail: Prepare a solution of thiophenol in DMF. While concentrations can vary, a common approach is to use a 20-fold molar excess of thiophenol relative to the peptide on the resin. Some protocols also include a mild base like triethylamine (TEA) or DIPEA to facilitate the reaction.

-

Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours. The reaction can be monitored by taking small resin samples and testing for the presence of the Dnp group (e.g., by UV spectroscopy of a cleaved sample).

-

Washing: After the reaction is complete, thoroughly wash the resin sequentially with DMF, dichloromethane (DCM), and methanol to remove all traces of thiophenol and byproducts.

-

Drying: Dry the resin under vacuum. The resin is now ready for the next synthetic step, such as on-resin cyclization or another modification at the deprotected Dab side-chain.

Applications in Complex Peptide Synthesis

The unique properties of this compound make it a valuable tool for the synthesis of complex and modified peptides.

Synthesis of Cyclic Peptides

On-resin cyclization is a powerful strategy to produce cyclic peptides, which often exhibit enhanced stability and biological activity. This compound can be used to create head-to-side-chain or side-chain-to-side-chain cyclic peptides.

General Strategy for Head-to-Side-Chain Cyclization:

-

Synthesize the linear peptide on a suitable resin, incorporating this compound at the desired position.

-

After completion of the linear sequence, selectively deprotect the Dnp group on the Dab side chain as described in section 4.2.

-

Deprotect the N-terminal Fmoc group of the peptide.

-

Perform an on-resin coupling reaction between the now-free N-terminal α-amino group and the side-chain γ-amino group of Dab using standard peptide coupling reagents.

-

Cleave the cyclic peptide from the resin and purify by RP-HPLC.

Synthesis of FRET Peptides

Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to study enzymatic activity and molecular interactions. In a FRET peptide, a fluorophore and a quencher are brought into close proximity. Cleavage of the peptide by an enzyme separates the pair, resulting in an increase in fluorescence. The Dnp group is an effective quencher for several fluorophores, including 2-aminobenzoyl (Abz) and 7-methoxycoumarin-4-yl acetyl (Mca).

General Strategy for FRET Peptide Synthesis:

-

Incorporate this compound into the peptide sequence at a position that will be part of the enzyme cleavage site.

-

Incorporate a fluorescent amino acid derivative (e.g., a lysine derivative coupled to a fluorophore) at another position in the sequence, ensuring an appropriate distance for FRET to occur.

-

Complete the peptide synthesis, cleave the peptide from the resin, and purify.

Analytical Characterization of Dab(Dnp)-Containing Peptides

The successful synthesis and purification of peptides containing Dab(Dnp) requires robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for both the analysis of crude peptide purity and for the purification of the final product. The Dnp group is hydrophobic, which will increase the retention time of the peptide on a C18 column compared to its non-Dnp-containing counterpart. A typical mobile phase system consists of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the identity of the synthesized peptide. The incorporation of a Dab(Dnp) residue will result in a specific mass increase in the peptide. The theoretical mass of the Dnp modification on the Dab side chain is 166.10 Da (C₆H₂N₂O₄). During tandem mass spectrometry (MS/MS) for peptide sequencing, fragment ions containing the Dab(Dnp) residue will show this corresponding mass shift.

Comparative Analysis with Other Dab Protecting Groups

The choice of a side-chain protecting group for Dab depends on the overall synthetic strategy and the desired final product.

| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc | Key Advantages | Potential Disadvantages |

| Dnp | Thiolysis (e.g., thiophenol) | Generally good, but some lability to piperidine | Functions as a quencher; mild deprotection | Potential for premature removal with base |

| Boc | Strong acid (e.g., TFA) | Excellent | High stability to base; well-established chemistry | Requires strong acid for removal, which can be harsh on some peptides |

| Mtt | Mild acid (e.g., 1% TFA in DCM) | Excellent | Very acid-labile, allowing for selective deprotection | Can be too labile for some applications |

| Alloc | Palladium(0) catalyst | Excellent | Very mild and specific deprotection | Requires a metal catalyst, which must be thoroughly removed |

Conclusion

This compound is a powerful and versatile building block for advanced peptide synthesis. Its unique combination of protecting groups allows for the creation of complex peptide architectures and the development of sophisticated FRET-based assays. A thorough understanding of its chemical properties, coupling and deprotection protocols, and potential side reactions is essential for its successful application. By leveraging the strategic advantages of this compound, researchers and drug development professionals can expand the horizons of peptide-based therapeutics and diagnostics.

References

- Aapptec. (n.d.). Technical Support Information Bulletin 1047 - MBHA Resin.

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.

- Fairlie, D. P., & Tyndall, J. D. (2005). On-resin peptide macrocyclization using thiol–ene click chemistry.

- Lin, F., & Li, P. (2020). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 31(7), 1735-1744.

- Hancock, W. S., & Sparrow, J. T. (1981). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Methods in Enzymology, 79, 49-67.

- Chen, S. (2004).

An In-Depth Technical Guide to the Dinitrophenyl (DNP) Group for Amine Protection

Introduction

In the intricate field of chemical synthesis, particularly in peptide manufacturing and drug development, the selective modification of functional groups is paramount. Amine groups, being nucleophilic and basic, are often sites of undesired side reactions.[1] To orchestrate a desired synthetic outcome, chemists employ "protecting groups" – molecular entities that temporarily mask a reactive functional group, rendering it inert to specific reaction conditions.[1][] After the desired chemical transformation is complete, the protecting group is selectively removed to restore the original functionality.[] Among the arsenal of amine protecting groups, the 2,4-dinitrophenyl (DNP) group, introduced via reagents like 1-fluoro-2,4-dinitrobenzene (DNFB), holds a significant place.[3][4] Originally pioneered by Frederick Sanger for the N-terminal sequencing of insulin, its unique chemical properties have made it a valuable tool for specific applications in organic synthesis.[3][4][5][6]

This guide provides a comprehensive overview of the DNP group, detailing its core features, mechanisms of installation and removal, stability profile, and strategic applications for researchers and drug development professionals.

Core Chemical Features of the DNP Group

The functionality of the DNP group is rooted in its distinct electronic structure. It consists of a phenyl ring substituted with two nitro groups (NO₂) at positions 2 and 4, and a point of attachment to the amine nitrogen.

Key attributes include:

-

Strong Electron-Withdrawing Nature: The two nitro groups are powerful electron-withdrawing groups. They pull electron density away from the phenyl ring and, consequently, from the nitrogen atom of the protected amine via resonance and inductive effects. This delocalization significantly reduces the nucleophilicity and basicity of the amine, effectively "protecting" it from participating in reactions like acylation or alkylation.

-

Activation towards Nucleophilic Aromatic Substitution: The same electron-withdrawing properties that deactivate the protected amine also activate the phenyl ring towards nucleophilic aromatic substitution (SNAr). This is the fundamental mechanism for both the introduction and, in a sense, the cleavage of the group. The positions ortho and para to the nitro groups are highly electron-deficient and thus susceptible to attack by nucleophiles.

-

Chromophoric Properties: The DNP group imparts a distinct yellow color to the compounds it is attached to.[3][5] This chromophoric nature is highly advantageous for reaction monitoring. The progress of both protection and deprotection reactions can often be visually tracked or quantified using UV-Vis spectrophotometry, with DNP-adducts exhibiting a characteristic absorbance maximum around 351-352 nm.[7][8][9]

-

Stability: DNP-protected amines exhibit remarkable stability towards strong acidic conditions, including those used for peptide hydrolysis (e.g., boiling HCl).[3][4][5] This robustness allows for its use in tandem with acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[10]

Protection of Amines: The DNPylation Reaction

The introduction of the DNP group, a process we can term "DNPylation," is most commonly achieved using 1-fluoro-2,4-dinitrobenzene (DNFB), famously known as Sanger's Reagent.[3][5]

Mechanism of Protection

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the DNFB ring.

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitro groups.

-

Loss of Leaving Group: The complex then collapses, expelling the fluoride ion, which is a good leaving group, to restore the aromaticity of the ring.

-

Deprotonation: A mild base present in the reaction mixture removes the proton from the amine nitrogen, yielding the final, stable DNP-protected amine.

Caption: Mechanism of amine protection using DNFB.

Experimental Protocol: General DNPylation of a Primary Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents & Materials:

-

Primary amine substrate

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

-

Dissolution: Dissolve the amine substrate in a mixture of water and ethanol in a round-bottom flask.

-

Base Addition: Add a slight excess (1.1-1.5 equivalents) of sodium bicarbonate to the solution.[11] This acts as a base to neutralize the HF byproduct.

-

DNFB Addition: In a separate container, dissolve 1.05 equivalents of DNFB in ethanol.[11] Add this solution dropwise to the stirring amine solution at room temperature. The reaction is often performed in subdued light as DNP compounds can be light-sensitive.[11]

-

Reaction Monitoring: The reaction mixture will typically turn yellow. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reactions are often complete within 2-4 hours at room temperature but may require gentle heating (40-65 °C) for less reactive amines.[12]

-

Workup:

-

Once complete, reduce the solvent volume under vacuum.

-

Add water to the residue and extract the DNP-protected amine with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude yellow product can be purified by column chromatography on silica gel or by recrystallization.

Deprotection of DNP-Protected Amines

The key to the DNP group's utility is its selective removal under conditions that leave many other protecting groups intact. The standard method for DNP cleavage is thiolysis, which involves treatment with a thiol, typically in the presence of a base.

Mechanism of Thiolytic Cleavage

The deprotection mechanism is also an SNAr reaction, but in this case, the DNP-protected amine is the substrate and the thiol is the nucleophile.

-

Thiolate Formation: A base (e.g., triethylamine, DIEA) deprotonates the thiol (e.g., thiophenol, 2-mercaptoethanol) to form a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The thiolate attacks one of the electron-deficient carbons of the DNP ring (usually C-1, attached to the amine).

-

Intermediate Formation: A new Meisenheimer-type complex is formed.

-

Cleavage: The complex collapses, expelling the original amine as the leaving group, which is then protonated by the reaction medium to regenerate the free amine. The DNP ring remains attached to the sulfur atom, forming a stable thioether byproduct.

Caption: Mechanism of DNP deprotection via thiolysis.

Experimental Protocol: Thiolysis of a DNP-Protected Amine on Solid Support

This protocol is adapted for solid-phase peptide synthesis (SPPS), where DNP is often used to protect the side chain of histidine.[13]

Reagents & Materials:

-

DNP-protected peptide-resin

-

Dimethylformamide (DMF)

-

Thiophenol

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Methanol

-

Solid-phase reaction vessel

Procedure:

-

Swelling: Swell the DNP-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes.[13]

-

Deprotection Cocktail: Prepare the deprotection solution. A common cocktail is 20% thiophenol in DMF.[10] Another effective solution involves adding thiophenol (e.g., 2 mL per gram of resin) and a base like triethylamine (2 mL per gram of resin) to the DMF-suspended resin.[13]

-

Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin. Agitate the mixture at room temperature using a mechanical shaker or nitrogen bubbling.[13] The reaction is typically run for 60-90 minutes.[13] The solution will turn a deep yellow/orange as the S-DNP-thiophenol is formed.

-

Washing: Filter the resin and wash it extensively to remove the cleaved DNP-thioether and excess reagents. A typical washing sequence is:

-

Drying: Dry the deprotected peptide-resin under vacuum to a constant weight.[13] The resin is now ready for the next step in the synthesis.

Summary of Key Features

The strategic value of a protecting group is defined by its stability, ease of introduction/removal, and orthogonality to other groups.[] The DNP group's characteristics are summarized below.

| Feature | Description | Causality & Field Insight |

| Protection Chemistry | Nucleophilic Aromatic Substitution (SNAr) with DNFB. | Highly efficient for primary and secondary amines. The reaction is driven by the formation of a stable C-N bond and the loss of a good leaving group (F⁻). |

| Deprotection Chemistry | Thiolysis (SNAr) with thiols (e.g., thiophenol, 2-mercaptoethanol). | The use of a "soft" nucleophile like a thiolate is key. This allows for cleavage under mild, basic conditions, preserving acid-labile groups. |

| Stability Profile | Stable to: Strong acids (TFA, HF, HCl).[3][14] Labile to: Nucleophilic thiols, strong bases (e.g., piperidine can cause partial cleavage).[10] | The electron-deficient ring is resistant to electrophilic attack by acids but is primed for nucleophilic attack. This provides excellent orthogonality with Boc- and some Fmoc-based strategies.[10] |

| Key Advantage | Orthogonality to acid-labile groups (Boc, tBu). High acid stability.[14] | Extremely useful in Boc-based SPPS, especially for protecting the imidazole side chain of histidine, preventing side reactions during synthesis.[13] |

| Key Disadvantage | Can be labile to the piperidine used for Fmoc deprotection.[10] Potential for side-chain labeling (e.g., Lys, Tyr).[6] | The strong basicity of piperidine can be sufficient to promote slow thiolysis with residual thiols or act as a nucleophile itself, limiting its utility in standard Fmoc-SPPS without careful planning. |

| Monitoring | Colorimetric. DNP-adducts are intensely yellow.[5] | Allows for simple visual or spectrophotometric tracking of reaction completion, a valuable asset for process optimization and quality control. |

Conclusion

The 2,4-dinitrophenyl group, while one of the older amine protecting groups, remains a potent tool in the synthetic chemist's toolbox. Its unique combination of extreme acid stability and selective cleavage via thiolysis provides a valuable orthogonal strategy, particularly in the context of Boc-based peptide synthesis. The inherent chromophoric properties of the DNP moiety offer a convenient method for reaction monitoring. While its sensitivity to certain basic conditions can be a limitation, a thorough understanding of its reactivity profile, as detailed in this guide, allows researchers and drug development professionals to leverage its distinct advantages for the successful synthesis of complex molecules.

References

-

G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]

-

Gergely, A., et al. (1998). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improved detection of amphetamine enantiomers by circular dichroism spectroscopy. Analusis, 26(5). [Link]

-

Vedantu. Sangers reagent is used for the identification of A class 11 chemistry CBSE. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Unknown Author. REACTION OF PEPTIDE WITH SANGER'S REAGENT. [Link]

-

Wikiwand. 1-Fluoro-2,4-dinitrobenzene. [Link]

-

Reyes, O., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection. Biotecnología Aplicada, 14, 193-195. [Link]

-

AAPPTec. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]

-

Uchiyama, S., et al. (2012). Reductive Amination of Aldehyde 2,4-Dinitrophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. ResearchGate. [Link]

-

Uchiyama, S., et al. (2012). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analyst, 137(18), 4274-4279. [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. [Link]

-

Uchiyama, S., et al. (2012). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analyst, 137, 4274-4279. [Link]

-